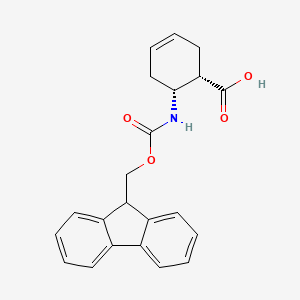

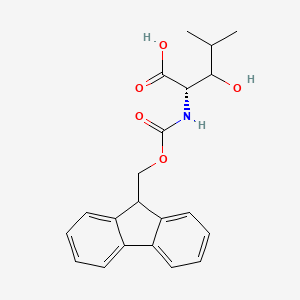

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid

Übersicht

Beschreibung

Synthesis Analysis

A chemoenzymatic and stereoselective synthesis of Fmoc-protected (2S,3S)-2-hydroxy-3-amino acids from 2-furaldehyde is described . A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .Molecular Structure Analysis

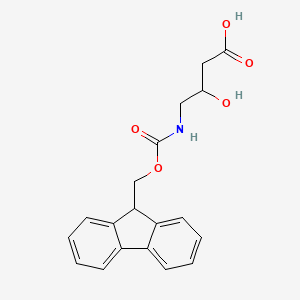

The molecular structure of “Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid” can be found in various databases . The compound has a molecular weight of 369.4 g/mol.Chemical Reactions Analysis

The key to the success of the syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate .Wissenschaftliche Forschungsanwendungen

Synthesis of Nonproteinogenic Amino Acids

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid: is instrumental in the synthesis of nonproteinogenic amino acids, which are not coded directly by DNA but are significant in research and drug development. The compound serves as a precursor for the synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate . These amino acids are found in natural products and are used to elucidate mechanisms of biological processes and develop peptide and peptidomimetic therapeutic agents .

Antibiotic Development

This compound is used in the preparation of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (3MeGlu), which occurs in several antibiotics, including the clinically important antibiotic daptomycin. Daptomycin and other antibiotics such as A54145 factors and calcium-dependent antibiotic (CDAs) factors contain 3MeGlu as a component .

Excitatory Amino Acid Transporters Inhibition

(2S,3R)-3-methylglutamate, derived from Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid , is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4. It is utilized as a key tool in the study of general EAAT function, which is crucial for understanding neurotransmitter regulation in the brain .

Peptide Synthesis

The Fmoc protection group is widely used in solid-phase peptide synthesis (SPPS), and this compound, when protected for Fmoc SPPS, allows for the incorporation of modified amino acids into peptides. This is essential for creating peptides with specific biological activities or stability profiles .

Enantioselective Syntheses

The compound is involved in enantioselective syntheses, which are reactions that produce one enantiomer preferentially over the other. This is particularly important in the pharmaceutical industry, where the activity of drugs can be highly dependent on their chirality .

Research on Biological Processes

Due to its presence in various natural products, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is used in research to understand biological processes. It helps in studying the structure and function of proteins and enzymes, which can lead to the discovery of new drug targets .

Development of Therapeutic Agents

The compound’s role in the synthesis of 3-substituted glutamate derivatives makes it valuable for the development of therapeutic agents. These agents can mimic or inhibit the action of natural peptides and proteins, offering potential treatments for a range of diseases .

Advanced Battery Science

While not directly related to the compound itself, the Fmoc protection strategy is also utilized in advanced battery science. It is used in the synthesis of electrolyte materials and other components that require precise organic synthesis techniques .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGLIQVUMAZJU-OYKVQYDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

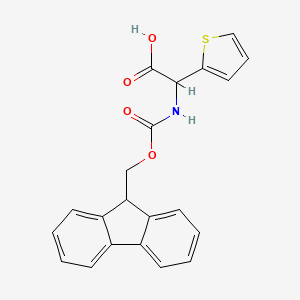

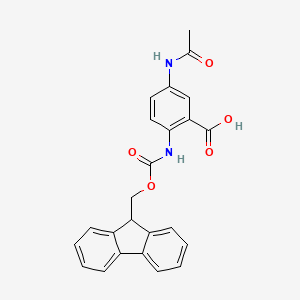

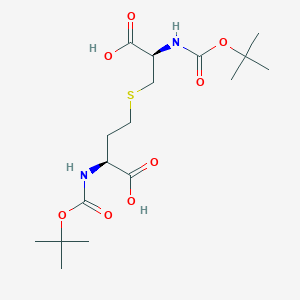

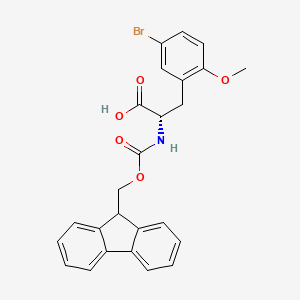

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.